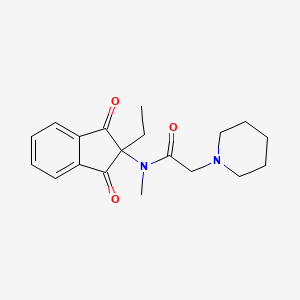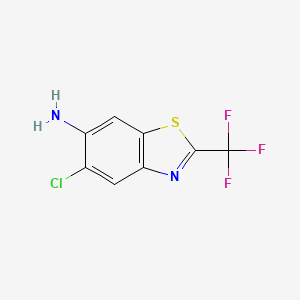
3,7-Dimethyl-6-oxooctanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-6-oxooctanal is an organic compound with the molecular formula C10H18O2. It is a member of the aldehyde family and is known for its distinct chemical structure, which includes a ketone and an aldehyde functional group. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-6-oxooctanal can be achieved through several methods. One common approach involves the oxidation of 3,7-dimethyl-6-octenal. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, this compound is often produced through a combination of vacuum distillation and chemical separation methods. This process involves the initial distillation of the compound under reduced pressure, followed by chemical separation techniques to purify the product. The final product typically has a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-6-oxooctanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 3,7-Dimethyl-6-oxo-octanoic acid.
Reduction: 3,7-Dimethyl-6-octanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,7-Dimethyl-6-oxooctanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-6-oxooctanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyl-6-octenal
- 3,7-Dimethyl-6-oxo-octanoic acid
- 3,7-Dimethyl-6-octanol
Uniqueness
3,7-Dimethyl-6-oxooctanal is unique due to its dual functional groups (aldehyde and ketone), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
58223-41-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,7-dimethyl-6-oxooctanal |
InChI |
InChI=1S/C10H18O2/c1-8(2)10(12)5-4-9(3)6-7-11/h7-9H,4-6H2,1-3H3 |
InChI Key |
QMGXVXFKXOTDMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC(C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)



![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)


![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)


phosphanium iodide](/img/structure/B14607882.png)



